4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a dimethyl group and a carbonyl group, linked to a pentanoic acid moiety through an amide bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid typically involves the reaction of 1,3-dimethylpyrazole-4-carboxylic acid with a suitable amine, such as 4-aminopentanoic acid, under amide coupling conditions. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale amide coupling reactions, optimized for yield and purity. The use of automated synthesizers and continuous flow reactors could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The pyrazole ring is generally resistant to oxidation, but the side chains can be oxidized under strong conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for side chain oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for carbonyl reduction.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products
Oxidation: Carboxylic acids or ketones from side chain oxidation.
Reduction: Alcohols from carbonyl reduction.
Substitution: Carboxylic acids and amines from hydrolysis.
Scientific Research Applications
4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the pyrazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole-4-carboxylic acid: A precursor in the synthesis of 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid.
1,3-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
4-Aminopentanoic acid: The amine component used in the synthesis of the target compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrazole ring with the pentanoic acid moiety through an amide bond allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-[(1,3-dimethylpyrazole-4-carbonyl)amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-7(4-5-10(15)16)12-11(17)9-6-14(3)13-8(9)2/h6-7H,4-5H2,1-3H3,(H,12,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMIMYVLOUNRFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NC(C)CCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.